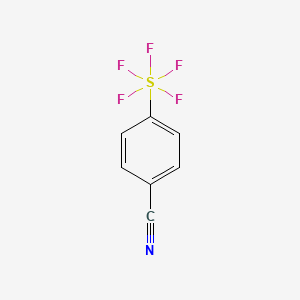

4-(Pentafluorosulfanyl)benzonitrile

Vue d'ensemble

Description

4-(Pentafluorosulfanyl)benzonitrile is a useful research compound. Its molecular formula is C7H4F5NS and its molecular weight is 229.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Pentafluorosulfanyl)benzonitrile (CAS No. 401892-85-1) is a compound that has garnered attention in the field of medicinal chemistry due to its unique electronic properties imparted by the pentafluorosulfanyl (SF₅) group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound features a cyano group attached to a benzene ring that is further substituted with a pentafluorosulfanyl moiety. The synthesis of this compound typically involves nucleophilic substitution reactions and can be achieved through various methods, including:

- Regioselective ortho-lithiation : This method allows for the introduction of additional functional groups at specific positions on the aromatic ring, enhancing the compound's versatility for further chemical modifications .

- Direct fluorination : This process has been explored to synthesize SF₅-containing compounds, demonstrating the potential for creating novel derivatives with distinct biological profiles .

Physical Properties

- Molecular Formula : C₇H₄F₅N

- Molecular Weight : 195.11 g/mol

- Appearance : Typically exists as a solid with specific melting points depending on purity and formulation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing the SF₅ group can exhibit significant potency and selectivity in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . The unique electronegativity of the SF₅ group enhances the compound's binding affinity to COX-2 compared to other similar compounds.

Case Studies and Research Findings

- Inhibition of COX-2 :

- Antitumor Activity :

- Neuroprotective Effects :

Comparative Biological Activity Table

Applications De Recherche Scientifique

Medicinal Chemistry

The SF₅ group is recognized for its electronegativity and ability to modify the biological activity of compounds. Recent studies have explored its potential in drug development, particularly as a bioisostere for trifluoromethyl groups.

Androgen Receptor Modulators

Research has demonstrated that 4-(pentafluorosulfanyl)benzonitrile derivatives can serve as selective androgen receptor modulators (SARMs). A study synthesized various ostarine derivatives by replacing the CF₃ group with SF₅, resulting in compounds that exhibited significant agonistic activity towards androgen receptors in vitro . The findings suggest that these derivatives could lead to new therapeutic agents for conditions like muscle wasting and osteoporosis.

Insecticides

The pentafluorosulfanyl group has also been incorporated into insecticide formulations. A meta-diamide insecticide containing this compound was found to exhibit high insecticidal activity against Plutella xylostella, a common pest in agriculture. Among the tested compounds, one variant showed over 95% inhibition of feeding behavior at a concentration of 10 ppm . This indicates the potential for developing effective crop protection agents with selective toxicity.

Material Science

This compound is being investigated for its properties in material science, particularly in the synthesis of advanced materials.

Push-Pull Dyes

The compound has been utilized in the development of push-pull fluorophores, where the SF₅ group acts as a potent electron acceptor. These dyes are significant for applications in organic electronics and photonic devices due to their tunable optical properties . The incorporation of SF₅ enhances the stability and performance of these materials compared to traditional fluorophores.

Synthesis and Characterization

The synthesis of this compound involves regioselective ortho-lithiation followed by electrophilic substitution reactions. This process allows for the introduction of various substituents, facilitating the creation of diverse chemical libraries for screening potential bioactive compounds .

Case Study: Synthesis Methodology

- Starting Material : this compound

- Reagents : Lithium tetramethylpiperidide (LiTMP), Iodine (I₂)

- Procedure :

- Dissolve this compound in THF.

- Add LiTMP to initiate ortho-lithiation.

- Quench the reaction with iodine to yield iodinated products.

This method provides a straightforward approach to synthesize functionalized arene compounds with potential biological activities.

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| Meta-diamide 4d | High insecticidal activity | Excellent selectivity towards insects | |

| Ostarine derivative | Agonistic activity towards AR | Significant potency |

Table 2: Synthesis Conditions for Fluorophores

Analyse Des Réactions Chimiques

3.1. Ortho-Lithiation Reactions

The ortho-lithiation of 4-(pentafluorosulfanyl)benzonitrile has been shown to yield various derivatives through subsequent reactions. For example, upon treatment with iodine, the metalated intermediate can be converted into iodo derivatives, which are valuable in further synthetic applications.

3.2. Vicarious Nucleophilic Substitution (VNS)

The VNS process allows for the substitution of hydrogen atoms on the aromatic ring with various nucleophiles. The following table summarizes some notable outcomes from VNS reactions involving this compound:

| Reaction Type | Substituent | Yield (%) | Notes |

|---|---|---|---|

| VNS with Carbanion | Alkyl groups | Moderate | Alkylation occurs at varying positions. |

| VNS with Nitrogen | Nitro groups | High | Selective substitution achieved. |

| VNS with Cyanide | Cyano groups | High | Effective for introducing cyano groups. |

3.3. Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the pentafluorosulfanyl group, electrophilic aromatic substitution reactions are influenced significantly. The presence of this group tends to direct electrophiles to less hindered positions on the aromatic ring, often leading to regioselective outcomes.

3.4. Reaction with Lewis Acids

The interaction of this compound with Lewis acids can lead to complexation and subsequent reactions that modify the cyano group or facilitate further substitution reactions on the aromatic ring .

Propriétés

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGACKKUEROEDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381325 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-85-1 | |

| Record name | (OC-6-21)-(4-Cyanophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.